2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13822972
InChI: InChI=1S/C16H25BO4/c1-7-10-19-14-11-12(8-9-13(14)18-6)17-20-15(2,3)16(4,5)21-17/h8-9,11H,7,10H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCCC
Molecular Formula: C16H25BO4
Molecular Weight: 292.2 g/mol

2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13822972

Molecular Formula: C16H25BO4

Molecular Weight: 292.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C16H25BO4
Molecular Weight 292.2 g/mol
IUPAC Name 2-(4-methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H25BO4/c1-7-10-19-14-11-12(8-9-13(14)18-6)17-20-15(2,3)16(4,5)21-17/h8-9,11H,7,10H2,1-6H3
Standard InChI Key AVTDPCMRZKOBDR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCCC

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a phenyl ring substituted with methoxy (-OCH3_3) and propoxy (-OCH2_2CH2_2CH3_3) groups at the 4- and 3-positions, respectively. The boronic ester moiety, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contributes to the compound’s stability and solubility in organic solvents. The SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCCC\text{B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCCC} encapsulates its connectivity, highlighting the dioxaborolane ring and aryl substituents.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC16H25BO4\text{C}_{16}\text{H}_{25}\text{BO}_4
Molecular Weight292.2 g/mol
Boiling PointNot reported
Density~0.96–1.0 g/mL (estimated)
Storage ConditionsSealed under inert gas at 2–8°C
SolubilitySoluble in THF, DCM, ethers

The compound’s stability under anhydrous conditions and moderate reactivity make it suitable for use in air-sensitive reactions . Its density and refractive index are consistent with related pinacol boronic esters, such as 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (density 0.9642 g/mL) .

Synthesis and Manufacturing

The synthesis of 2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows a well-established protocol for boronic ester preparation. A representative route involves:

  • Functionalization of the Aryl Precursor: 4-Methoxy-3-propoxyphenylboronic acid is synthesized via directed ortho-metalation or Miyaura borylation of a substituted bromobenzene derivative.

  • Esterification with Pinacol: The boronic acid reacts with pinacol (C6H14O2\text{C}_6\text{H}_{14}\text{O}_2) in dichloromethane or tetrahydrofuran (THF) under inert conditions. Anhydrous magnesium sulfate is often added to absorb water and drive the reaction to completion .

The general reaction is:

Ar-B(OH)2+PinacolAnhydrousAr-B(pin)+2H2O\text{Ar-B(OH)}_2 + \text{Pinacol} \xrightarrow{\text{Anhydrous}} \text{Ar-B(pin)} + 2\text{H}_2\text{O}

where Ar represents the 4-methoxy-3-propoxyphenyl group.

Critical parameters include stoichiometric control (1:1.05 molar ratio of boronic acid to pinacol) , reaction time (16–24 hours), and post-synthesis purification via filtration and solvent removal . The final product is typically obtained as a colorless to pale yellow liquid, stored under argon or nitrogen to prevent degradation.

Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as an arylboron partner. The mechanism proceeds via oxidative addition of an aryl halide to a palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form a biaryl product:

R-X+Ar-B(pin)Pd0/BaseR-Ar+Byproducts\text{R-X} + \text{Ar-B(pin)} \xrightarrow{\text{Pd}^0/\text{Base}} \text{R-Ar} + \text{Byproducts}

The pinacol boronic ester’s stability allows for broader substrate compatibility compared to free boronic acids, which are prone to protodeboronation.

Oxidation and Functionalization

Under oxidative conditions (e.g., H2_2O2_2, NaOH), the boronic ester hydrolyzes to the corresponding boronic acid, enabling further transformations . Additionally, the propoxy and methoxy groups can undergo demethylation or alkylation, though these reactions require tailored conditions to avoid boronate cleavage .

Applications in Synthetic Chemistry

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors and other bioactive molecules. For example, analogues of crizotinib—a drug targeting ALK-positive cancers—incorporate similar boronic ester frameworks .

Materials Science

In polymer chemistry, the compound facilitates the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and photovoltaic cells. Its aryl group enhances electron transport properties in these materials.

Agrochemical Development

Herbicides and fungicides featuring boronate motifs benefit from the compound’s reactivity in constructing heterocyclic scaffolds.

ParameterDetailsSource
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
Precautionary MeasuresUse gloves, eye protection, and ventilation
Storage2–8°C under inert gas

The compound is moisture-sensitive, requiring storage in sealed containers with desiccants. Spills should be neutralized with inert absorbents and disposed of as hazardous waste.

Recent Advances and Future Directions

Recent studies focus on optimizing the compound’s catalytic efficiency in aqueous Suzuki-Miyaura reactions, reducing reliance on toxic solvents. Additionally, its use in flow chemistry setups promises scalability for industrial applications . Future research may explore chiral variants for asymmetric synthesis and bioorthogonal labeling in chemical biology.

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